
1-Ethyl-2-(3-nitrostyryl)quinolin-1-ium iodide
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Overview
Description
1-Ethyl-2-(3-nitrostyryl)quinolin-1-ium iodide is a chemical compound with the molecular formula C19H17IN2O2 and a molecular weight of 432.264 g/mol . It is a member of the quinolinium family and is characterized by the presence of a nitrostyryl group attached to the quinoline ring. This compound is often used in scientific research due to its unique chemical properties.
Preparation Methods
The synthesis of 1-Ethyl-2-(3-nitrostyryl)quinolin-1-ium iodide typically involves the reaction of 2-methylquinoline with ethyl iodide to form 1-ethyl-2-methylquinolinium iodide. This intermediate is then reacted with 3-nitrobenzaldehyde under basic conditions to yield the final product . The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate.
Chemical Reactions Analysis
1-Ethyl-2-(3-nitrostyryl)quinolin-1-ium iodide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups using appropriate reagents.
Addition: The double bond in the styryl group can undergo addition reactions with halogens or hydrogen halides.
Common reagents used in these reactions include hydrogen gas, halogens, and alkylating agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Ethyl-2-(3-nitrostyryl)quinolin-1-ium iodide has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other quinoline derivatives.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 1-Ethyl-2-(3-nitrostyryl)quinolin-1-ium iodide involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The quinoline ring can intercalate with DNA, disrupting its function and leading to cytotoxic effects .
Comparison with Similar Compounds
1-Ethyl-2-(3-nitrostyryl)quinolin-1-ium iodide can be compared with other quinoline derivatives such as:
1-Ethyl-2,3,3-trimethylindolium iodide: Similar in structure but with different substituents on the quinoline ring.
2-Arylquinoline derivatives: Known for their selective binding to estrogen receptors.
The uniqueness of this compound lies in its nitrostyryl group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C19H17IN2O2 |
---|---|
Molecular Weight |
432.3 g/mol |
IUPAC Name |
1-ethyl-2-[(E)-2-(3-nitrophenyl)ethenyl]quinolin-1-ium;iodide |
InChI |
InChI=1S/C19H17N2O2.HI/c1-2-20-17(13-11-16-7-3-4-9-19(16)20)12-10-15-6-5-8-18(14-15)21(22)23;/h3-14H,2H2,1H3;1H/q+1;/p-1/b12-10+; |
InChI Key |
WJNAZIKTSZOKGO-VHPXAQPISA-M |
Isomeric SMILES |
CC[N+]1=C(C=CC2=CC=CC=C21)/C=C/C3=CC(=CC=C3)[N+](=O)[O-].[I-] |
Canonical SMILES |
CC[N+]1=C(C=CC2=CC=CC=C21)C=CC3=CC(=CC=C3)[N+](=O)[O-].[I-] |
Origin of Product |
United States |
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